molecular formula H6N2 B8350782 Ammonia nitrogen

Ammonia nitrogen

Cat. No.: B8350782
M. Wt: 34.062 g/mol
InChI Key: XKMRRTOUMJRJIA-UHFFFAOYSA-N
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Description

Ammonia nitrogen, identified by the chemical formula H6N2 (PubChem CID: 6857397) , is a nitrogen-based compound of significant interest in scientific research. In environmental and agricultural science, "total ammoniacal nitrogen" (TAN), which includes both ammonia and ammonium ions, is a key parameter studied in nutrient cycling and pollution control . Research focuses on its role in water quality and the development of technologies for its recovery and removal from waste streams . The equilibrium between its two forms, ammonia (NH3) and the ammonium ion (NH4+), is pH-dependent and critically important for understanding its behavior in biological and chemical systems . In the context of industrial chemistry, ammonia (NH3) itself is a foundational chemical produced via the Haber-Bosch process and serves as a critical precursor to nitrogen-based fertilizers and countless other compounds . This product is strictly for professional research applications in a controlled laboratory setting. It is not intended for personal, household, medicinal, or veterinary use.

Properties

Molecular Formula

H6N2

Molecular Weight

34.062 g/mol

IUPAC Name

azane

InChI

InChI=1S/2H3N/h2*1H3

InChI Key

XKMRRTOUMJRJIA-UHFFFAOYSA-N

Canonical SMILES

N.N

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Nitrogen Fertilizers
Ammonia nitrogen is predominantly utilized in the production of nitrogen fertilizers, which are essential for modern agriculture. Through the Haber-Bosch process, ammonia is synthesized and subsequently converted into various fertilizers such as ammonium nitrate, ammonium sulfate, and urea. These fertilizers provide vital nitrogen to the soil, promoting plant growth and enhancing agricultural yields .

Soil Health and Microbial Activity
Recent studies indicate that this compound plays a significant role in soil health by influencing microbial communities. For instance, nitrogen application has been shown to enhance the abundance of genes associated with ammonium assimilation and nitrogen cycling in rhizosphere soil . This suggests that proper management of this compound can improve soil fertility and crop productivity.

Industrial Applications

Refrigeration Systems
Ammonia is widely used as a refrigerant in industrial refrigeration systems due to its high efficiency and low environmental impact. Its properties allow for effective cooling in food processing plants, cold storage facilities, and ice rinks. However, its toxicity necessitates stringent safety measures during handling and storage .

Chemical Manufacturing
In the chemical industry, ammonia serves as a precursor for various chemicals and plays a critical role in processes such as selective catalytic reduction (SCR) to reduce nitrogen oxides emissions from combustion sources. This process involves injecting ammonia into exhaust gases, where it reacts with nitrogen oxides to produce harmless nitrogen and water .

Metal Treatment Processes
Ammonia is also employed in metal heat treatment processes like case hardening and annealing. In these applications, ammonia is decomposed at high temperatures to introduce nitrogen into metal surfaces, enhancing hardness and wear resistance .

Environmental Management

Wastewater Treatment
this compound is a key component in wastewater treatment processes. It can be removed through biological treatment methods that optimize conditions such as carbon-to-nitrogen ratios and pH levels. Recent pilot studies have demonstrated effective removal rates of this compound under controlled conditions .

Air Quality Management
Ammonia emissions from agricultural activities contribute significantly to air pollution. Effective management strategies are essential to mitigate its environmental impact. The conversion of ammonia in the atmosphere can lead to fine particulate matter formation, which poses health risks .

Emerging Technologies

Innovative Synthesis Methods
Research is ongoing into alternative methods for synthesizing ammonia that are more environmentally friendly than the traditional Haber-Bosch process. Innovative techniques utilizing catalysts that mimic natural processes (e.g., using nitrogenase enzymes) have shown promise in producing ammonia at lower temperatures and pressures .

Energy Carrier Potential
Ammonia is being explored as a potential energy carrier due to its ability to be easily liquefied and transported without generating carbon dioxide emissions when burned. This characteristic positions ammonia as a viable option for thermal power generation and hydrogen production .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
AgricultureNitrogen fertilizers (urea, ammonium nitrate)Enhances crop yield and soil fertility
Industrial RefrigerationRefrigerant in food processingHigh efficiency; environmentally friendly
Chemical ManufacturingPrecursor for chemicals; SCR technologyReduces emissions from combustion sources
Metal TreatmentCase hardening; annealingImproves hardness and wear resistance
Wastewater TreatmentBiological removal of ammoniaReduces environmental impact
Emerging TechnologiesAlternative synthesis methods; energy carrierLowers carbon footprint; enhances energy storage

Comparison with Similar Compounds

Chemical Properties :

  • This compound : Exists as NH₃ (gas) or NH₄⁺ (aqueous); volatile and reactive.
  • Nitrate Nitrogen: Stable, soluble anion (NO₃⁻); less toxic but contributes to eutrophication.

Environmental Impact :

  • This compound is acutely toxic to aquatic life, while nitrate nitrogen causes chronic issues like algal blooms and hypoxia .
  • In soybean roots, nitrate nitrogen content (1.2–2.5 mg/g) exceeds this compound (0.3–0.6 mg/g), reflecting its preferential uptake in plant metabolism .

Detection Methods :

  • This compound is measured via indophenol blue (accuracy: ±5%) or rapid detection kits (R² = 0.98 vs. standard methods) . Nitrate is quantified through cadmium reduction or ion chromatography.

This compound vs. Nitrite Nitrogen (NO₂⁻-N)

Toxicity :

  • Nitrite nitrogen is 10–50× more toxic than this compound to fish due to its ability to disrupt oxygen transport .

Environmental Persistence :

  • Nitrite is transient, rapidly oxidizing to nitrate or reducing to ammonia. In prawn ponds, nitrite levels (e.g., 0.02–0.05 mg/L) are lower than ammonia (15–34 µg/L) .

Enzymatic Interactions :

  • Ammonia-oxidizing bacteria convert NH₃ to NO₂⁻ via ammonia monooxygenase (AMO), linking their cycles in nitrification .

This compound vs. Organic Nitrogen

Sources :

  • Organic nitrogen (e.g., proteins, urea) originates from biological matter, while this compound is often inorganic.

Measurement :

  • Organic nitrogen requires digestion (Kjeldahl method) to convert to NH₃, whereas this compound is directly detectable .

Ecological Role :

  • Organic nitrogen serves as a slow-release nutrient, while this compound is immediately bioavailable. In hydrothermal vent ecosystems, organisms like Alvinocaris longirostris rely on ammonia assimilation via GLNA (glutamine synthetase) under low NH₃ conditions .

This compound vs. Ammonium (NH₄⁺)

Speciation Dynamics :

  • NH₃ (toxic) and NH₄⁺ (less toxic) coexist in water, with NH₃ proportion increasing by 10% per pH unit rise .

Agricultural Use :

  • Ammonium-based fertilizers (e.g., NH₄⁺ salts) are less volatile than anhydrous NH₃, reducing atmospheric loss.

Data Tables

Table 1: Environmental Concentrations of Nitrogen Species

Environment This compound (µg/L) Nitrate Nitrogen (mg/L) Source
Prawn Ponds 15–34 0.5–1.2
Groundwater (Dawu) 0.8–2.3 3.5–5.6
Agricultural Soil 0.2–1.5 (mg/kg) 5–12 (mg/kg)

Table 2: Detection Method Comparison

Method Target Compound Precision (%) Recovery Rate (%)
Indophenol Blue NH₃-N 95–98 92–105
Rapid Detection Kit NH₃-N 90–95 85–98
Cadmium Reduction NO₃⁻-N 97–99 94–101

Research Findings and Implications

  • Detection Innovations: The EMD-IWOA-LSTM model predicts NH₃-N in water with R² = 0.926, outperforming traditional methods .
  • Environmental Monitoring : USGS data (1993–2004) shows this compound concentrations declined in 40% of U.S. rivers due to improved wastewater treatment .
  • Biological Adaptations : Ammonia-oxidizing archaea contribute to 30–50% of soil nitrification, using the 3-hydroxypropionate–4-hydroxybutyrate cycle for CO₂ fixation .

Preparation Methods

Reaction Mechanism and Catalysis

The Haber-Bosch process remains the cornerstone of industrial ammonia production, converting atmospheric nitrogen (N₂) and hydrogen (H₂) into ammonia (NH₃) under high-pressure conditions. The balanced reaction is:

N2+3H22NH3ΔH=92.4kJ/mol\text{N}_2 + 3\text{H}_2 \leftrightarrow 2\text{NH}_3 \quad \Delta H = -92.4 \, \text{kJ/mol}

This exothermic reaction favors low temperatures but requires elevated pressures (150–300 bar) and iron-based catalysts (e.g., magnetite with promoters like Al₂O₃ and K₂O) to overcome kinetic limitations. The process achieves ~15% single-pass conversion, necessitating gas recycling for optimal yield.

Process Optimization and Modern Innovations

Industrial plants integrate steam methane reforming (SMR) to generate H₂ from natural gas, linking NH₃ production to fossil fuel inputs. Recent advancements focus on reducing energy consumption and carbon emissions. For example, green ammonia initiatives utilize renewable energy for electrolytic H₂ production, decoupling the process from natural gas.

Table 1: Key Parameters in Haber-Bosch Synthesis

ParameterTypical Range
Pressure150–300 bar
Temperature400–500°C
CatalystFe₃O₄ with Al₂O₃, K₂O
Conversion Efficiency10–15% per pass

Laboratory-Scale Preparation Techniques

Direct Synthesis from Elemental Constituents

Small-scale NH₃ synthesis replicates industrial conditions using autoclaves. For instance, reacting N₂ and H₂ over ruthenium catalysts at 100–200 bar yields NH₃ with >90% purity, suitable for research applications.

Ammonium Salt Decomposition

Thermal decomposition of ammonium salts (e.g., NH₄Cl) provides a controlled NH₃ source:

NH4ClΔNH3+HCl\text{NH}_4\text{Cl} \xrightarrow{\Delta} \text{NH}_3 + \text{HCl}

This method is favored in teaching laboratories due to its simplicity and safety.

Analytical Methods for Ammonia Nitrogen Determination

Distillation and Titration

The Standard Methods 4500-NH₃ protocol outlines distillation of NH₃ from samples into boric acid, followed by titration with sulfuric acid. Key steps include:

  • Adjusting sample pH to 9.5 with borate buffer.

  • Distilling NH₃ into indicating boric acid.

  • Titrating with 0.02N H₂SO₄ to a pale lavender endpoint.

Table 2: Sample Volume Selection for Distillation

NH₃-N Concentration (mg/L)Sample Volume (mL)
5–10250
10–20100
20–5050

Ammonia-Selective Electrode (ISE)

The ISE method detects NH₃-N across 0.03–1400 mg/L, leveraging a gas-permeable membrane to measure NH₃ diffusion potential. Calibration with NH₄Cl standards ensures accuracy, with EDTA added to mitigate cation interference.

Phenate Colorimetry

The phenate method forms indophenol blue via NH₃ reaction with hypochlorite and phenol, quantified spectrophotometrically at 640 nm. This technique achieves a detection limit of 0.01 mg/L, ideal for low-concentration aqueous samples.

Emerging Technologies in Ammonia Production

Plasma-Driven Synthesis

Non-thermal plasma reactors activate N₂ and H₂ at ambient conditions, achieving NH₃ yields of 1–5% without catalysts. This method bypasses high-energy demands but faces scalability challenges.

Electrochemical Nitrogen Reduction

Recent breakthroughs in electrocatalysis (e.g., using Ru-based electrodes) enable NH₃ synthesis at Faradaic efficiencies up to 60%, though current densities remain sub-industrial.

Table 3: Comparative Analysis of Emerging Methods

MethodYield (%)Energy EfficiencyScalability
Plasma-Driven1–5ModerateLimited
Electrochemical<1HighPromising
Photocatalytic0.1–0.5LowExperimental

Q & A

Q. What are the critical considerations in designing experiments for electrochemical ammonia synthesis under ambient conditions?

Key factors include optimizing catalyst loading, electrolyte composition (e.g., pH, ionic conductivity), temperature control, and reactor configuration (e.g., flow cells for gas diffusion electrodes). Contamination risks from labware or environmental ammonia must be mitigated by using ultrapure reagents and conducting control experiments. Experimental setups often involve inert atmospheres and validated protocols for ammonia quantification .

Q. How can researchers validate ammonia quantification in nitrogen reduction reaction (NRR) studies to avoid false positives?

Use a combination of analytical techniques:

  • Colorimetric methods (e.g., indophenol blue assay) with rigorous calibration.
  • Isotope-labeling experiments (e.g., 15N2^{15}\text{N}_2) to confirm ammonia origin.
  • Nuclear magnetic resonance (NMR) or ion chromatography for cross-validation. Include negative controls (e.g., experiments without N2_2 or catalyst) to rule out contamination .

Q. What analytical techniques are most reliable for detecting low ammonia concentrations in electrochemical studies?

  • Gas diffusion electrode-based systems coupled with ion-selective electrodes for real-time monitoring.
  • High-performance liquid chromatography (HPLC) with fluorescence detection for sub-ppm sensitivity.
  • Calorimetric assays validated against certified standards. Ensure sample pretreatment (e.g., filtration) to remove interfering substances like nitrates .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the rational design of catalysts for nitrogen reduction?

DFT calculations predict adsorption energies of N2_2 and intermediates (e.g., *N2_2H, *NH2_2), identify rate-limiting steps, and screen catalyst surfaces (e.g., transition metal carbides, nitrides). For example, DFT revealed that carbon vacancies in WC enhance N2_2 adsorption by 0.8 eV, while Co3_3Mo3_3N’s Mars-van Krevelen mechanism lowers activation barriers .

Q. What strategies improve NRR selectivity against the hydrogen evolution reaction (HER)?

  • Surface engineering : Introduce hydrophobic layers (e.g., polytetrafluoroethylene) to suppress H2_2O adsorption.
  • Defect engineering : Carbon vacancies in TMCs (e.g., WC, VC) favor N2_2 adsorption over H+^+ reduction.
  • Electrolyte modulation : Use non-aqueous electrolytes (e.g., tetrahydrofuran with Li salts) to limit proton availability .

Q. What are the advantages of transition metal nitrides (TMNs) versus carbides (TMCs) in NRR?

  • TMNs (e.g., Co3_3Mo3_3N): Operate via Mars-van Krevelen mechanisms, where lattice nitrogen participates in ammonia formation, achieving turnover frequencies (TOF) up to 102^{-2} s1^{-1}.
  • TMCs (e.g., NbCN): Exhibit stronger N2_2 adsorption (binding energy ~1.5 eV) but require vacancy engineering to enhance selectivity. TMNs generally show higher stability under acidic conditions .

Q. How do carbon vacancies in transition metal carbides enhance nitrogen adsorption and reduction?

Vacancies create localized electron-rich sites, lowering the energy barrier for N2_2 dissociation. For example, DFT shows that a carbon vacancy in WC reduces the activation energy for N2_2 splitting by 0.3 eV. Experimental studies confirm a 3-fold increase in NH3_3 yield (12.5 µg h1^{-1} mgcat1_{cat}^{-1}) compared to pristine surfaces .

Q. What role do double-atom catalysts (DACs) play in improving NRR efficiency?

DACs (e.g., Fe-Mo pairs) enable dual-site activation of N2_2, breaking the scaling relationship between *N2_2H and *NH2_2 adsorption. This synergy reduces overpotential by ~0.2 V and improves Faradaic efficiency (FE) to ~35% in aqueous systems. DACs also mitigate HER via spatial separation of active sites .

Q. How does lithium-mediated nitrogen reduction differ from aqueous electrochemical methods?

  • Mechanism : Li+^+ stabilizes N2_2 via solvation, enabling non-dissociative pathways with FE >60%.
  • Efficiency : Achieves NH3_3 yields >1 µmol h1^{-1} cm2^{-2} in organic electrolytes (e.g., tetrahydrofuran) but requires sacrificial Li anodes. Challenges include scalability and Li recycling .

Q. What are the challenges in scaling laboratory-scale NRR systems to industrial applications?

Key hurdles include:

  • Energy efficiency : Current systems require >40 kWh kg1^{-1} NH3_3, far exceeding Haber-Bosch (∼10 kWh kg1^{-1}).
  • Catalyst durability : Transition metal catalysts degrade under high current densities (>10 mA cm2^{-2}).
  • System integration : Coupling with renewable energy sources and gas separation technologies remains unproven at scale .

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